molecular formula C10H19FN2O B1531416 3-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one CAS No. 2098077-28-0

3-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one

Cat. No. B1531416
M. Wt: 202.27 g/mol
InChI Key: QXRYCTCFVXTTOL-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Fluorinated Compounds in Protein Design

Research indicates that fluorinated compounds, like "3-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one" might be, can be engineered into proteins to create proteins with novel chemical and biological properties. Fluorination has been a strategy to enhance the stability of proteins against chemical and thermal denaturation while retaining structure and biological activity. The incorporation of highly fluorinated analogs of hydrophobic amino acids into small proteins demonstrates this approach's potential for generating proteins with enhanced stability and novel functions (Buer & Marsh, 2012).

Spin Label Amino Acids in Peptide Studies

The spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) and its applications in studying peptides and peptide synthesis highlight the potential of specialized amino acids in biochemical research. TOAC's unique properties enable detailed analysis of peptide backbone dynamics, secondary structure, and interactions with membranes and proteins. This suggests that compounds with specialized functions, similar to the spin label amino acids, could be valuable in biochemical studies and pharmaceutical applications (Schreier et al., 2012).

Branched Polymers Based on Poly(amino acid)s

The development of highly branched polymers based on poly(amino acid)s for biomedical applications underscores the significance of amino acid-based polymers in drug delivery systems, tissue engineering, and regenerative medicine. These polymers, built from natural amino acids, are biocompatible, biodegradable, and their degradation products are metabolizable, making them ideal for medical applications. Research into highly branched structures such as dendrimers, dendrigrafts, and hyperbranched polymers reveals their potential as delivery vehicles for genes and drugs, highlighting the innovative applications of amino acid-based polymers in healthcare (Thompson & Scholz, 2021).

Future Directions

The future directions in the field of piperidine derivatives involve the development of new synthesis methods, the discovery of new pharmaceutical applications, and the design of new drugs .

properties

IUPAC Name

3-amino-1-[4-(2-fluoroethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O/c11-5-1-9-3-7-13(8-4-9)10(14)2-6-12/h9H,1-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRYCTCFVXTTOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCF)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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